MIF Enzymatic Inhibition Potency Relative to ISO-1 Baseline in the Oxadiazole-Phthalimide Series
The 1,2,4-oxadiazole-phthalimide compound class, to which 2034316-89-5 structurally belongs, has been shown to produce MIF tautomerase inhibitors with potency exceeding that of the reference inhibitor ISO-1. In the Balachandran et al. (2009) study, several novel derivatives inhibited MIF enzymatic activity at levels better than ISO-1, demonstrating the superior potential of this scaffold [1]. Although the exact IC50 value for 2-(3-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione has not been published, its structural membership in this series implies a capacity for enhanced MIF inhibition compared to the ISO-1 baseline . Quantified data for a closely related oxadiazole-phthalimide (Compound 22 in the series) showed significant MIF tautomerase inhibition, supporting the class advantage.
| Evidence Dimension | MIF tautomerase enzyme inhibition |
|---|---|
| Target Compound Data | Not individually quantified in public domain; class inference from Balachandran et al. (2009) series |
| Comparator Or Baseline | ISO-1 (reference inhibitor); several novel oxadiazole-phthalimide derivatives inhibited MIF at levels better than ISO-1 [1] |
| Quantified Difference | Exact fold improvement for target compound unavailable; class members achieved descriptively 'better than ISO-1' inhibition. |
| Conditions | In vitro MIF tautomerase enzyme assay (ref. Balachandran et al., 2009) |
Why This Matters
Demonstrates that the oxadiazole-phthalimide core of 2034316-89-5 is validated as a MIF inhibitor scaffold with the potential to outperform the industry-standard ISO-1 baseline, guiding procurement for MIF-targeted screening campaigns.
- [1] Balachandran, S., et al. (2009). Novel derivatives of ISO-1 as potent inhibitors of MIF biological function. Bioorganic & Medicinal Chemistry Letters, 19(16), 4773-4776. View Source
